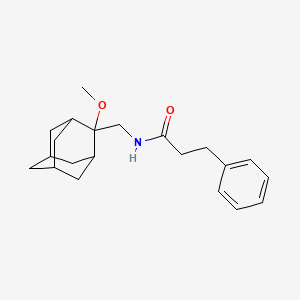

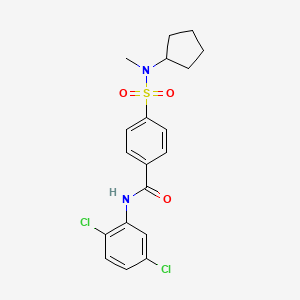

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

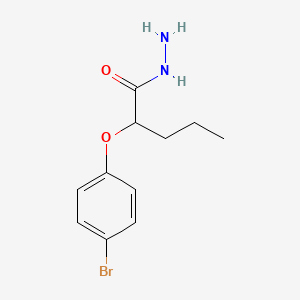

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-phenylpropanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as MPAA, is a derivative of amantadine, a medication used to treat Parkinson's disease and influenza. In

Applications De Recherche Scientifique

Stereochemistry and Analgesic Activity

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-phenylpropanamide, as part of a class of substances, has been extensively studied for its analgesic properties and interactions with opioid receptors. Notably, the stereochemistry of these compounds plays a crucial role in their analgesic activity and receptor affinity. For instance, the study by Wang et al. (1995) explores the synthesis of stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, highlighting the significant stereodifferences in analgesic potency and receptor affinity, particularly for the opioid mu receptor (Wang et al., 1995).

Chemical Synthesis and Biological Activities

The chemical synthesis and biological activities of enantiomers and diastereomeric isomers of similar compounds have been a focus of research. Brine et al. (1995) conducted a study on the enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides. Their work involved synthesizing these isomers and evaluating their binding and pharmacological assays, particularly regarding mu opioid receptor affinity (Brine et al., 1995).

Novel Analgesic Compounds

The search for novel analgesics has led to the exploration of N-phenylpropanamide derivatives. Van Bever et al. (1976) examined a series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides, revealing their extreme potency as analgesics and high safety margins in rats, compared to traditional analgesics like fentanyl and morphine (Van Bever et al., 1976).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other adamantane derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been studied in detail. Its bioavailability, half-life, and clearance rate are unknown. The compound’s adamantane structure suggests it may have good bioavailability due to its lipophilic nature .

Propriétés

IUPAC Name |

N-[(2-methoxy-2-adamantyl)methyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-24-21(18-10-16-9-17(12-18)13-19(21)11-16)14-22-20(23)8-7-15-5-3-2-4-6-15/h2-6,16-19H,7-14H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUVVRQIEMYWDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2CC3CC(C2)CC1C3)CNC(=O)CCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-phenylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3,5-bis(methoxycarbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2375406.png)

![2-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2375407.png)

![(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride](/img/structure/B2375413.png)

![(3Ar,7ar)-rel-octahydro-3h-pyrrolo[3,4-c]pyridin-3-one](/img/no-structure.png)

![4-Hydroxy-7-pyridin-3-yl-9-trifluoromethyl-1H-thieno[2,3-b;4,5-b']dipyridin-2-one](/img/structure/B2375419.png)

![N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2375429.png)